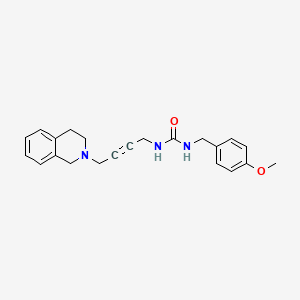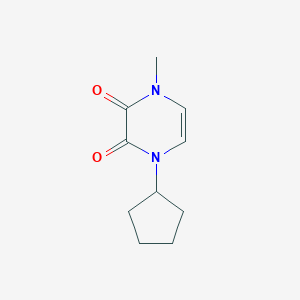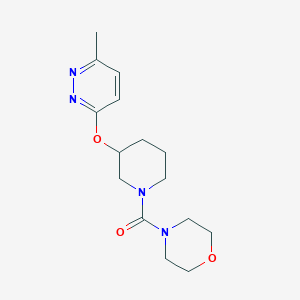
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromophenyl group at the 5-position and a nitrophenyl group at the 1-position of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
-
Step 1: Synthesis of Azide
- The azide precursor can be synthesized by reacting 4-bromoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-bromoazide.
-
Step 2: Synthesis of Alkyne
- The alkyne precursor can be synthesized by reacting 4-nitrobenzyl bromide with sodium acetylide to form 4-nitrophenylacetylene.
-
Step 3: Cycloaddition Reaction
- The final step involves the cycloaddition reaction between the azide and alkyne precursors in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions
- The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
-
Reduction Reactions
- The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Oxidation Reactions
- The triazole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Substitution: Formation of substituted triazoles with different functional groups replacing the bromine atom.
Reduction: Formation of 5-(4-Bromophenyl)-1-(4-aminophenyl)-1H-1,2,3-triazole.
Oxidation: Formation of oxidized triazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
-
Medicine
- Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
-
Industry
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 5-(4-Methylphenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 5-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
Uniqueness
5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds may not undergo. The combination of bromophenyl and nitrophenyl groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-(4-nitrophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-3-1-10(2-4-11)14-9-16-17-18(14)12-5-7-13(8-6-12)19(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBCXWARRYPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)
![1-(Benzenesulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2681784.png)
![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)



![[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol](/img/structure/B2681794.png)
![tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2681797.png)

![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2681800.png)
![(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2681801.png)
